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Compound Name:
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phenylethanamine

Cat. No.: B1589111 Get Quote

An In-depth Technical Guide to the Chemical Structure and Applications of (S)-2,2,2-Trifluoro-
1-phenylethanamine

Introduction
(S)-2,2,2-Trifluoro-1-phenylethanamine, a chiral fluorinated amine, is a molecule of

significant interest in modern organic synthesis and medicinal chemistry. Its unique structural

features, particularly the presence of a stereogenic center adjacent to a trifluoromethyl group,

make it a valuable building block for the synthesis of complex, high-value molecules. The

trifluoromethyl group often imparts desirable properties to bioactive molecules, such as

enhanced metabolic stability and bioavailability.[1][2] This guide provides a comprehensive

overview of the chemical structure, properties, synthesis, and applications of (S)-2,2,2-
Trifluoro-1-phenylethanamine, with a focus on its utility for researchers and professionals in

drug development.

Chemical Structure and Properties
Molecular Identity
The structure of (S)-2,2,2-Trifluoro-1-phenylethanamine is characterized by a phenyl group

and a trifluoromethyl group attached to the same stereogenic carbon atom of an ethylamine

backbone.

IUPAC Name: (1S)-2,2,2-trifluoro-1-phenylethanamine[3]
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CAS Number: 62197-94-8[3][4][5]

Molecular Formula: C₈H₈F₃N[4]

Molecular Weight: 175.15 g/mol [4][5]

Stereochemistry and the Influence of the Trifluoromethyl
Group
The defining feature of this molecule is the chiral center at the first carbon (C1) of the

ethylamine chain, which is directly bonded to the phenyl group, the amine group, a hydrogen

atom, and the trifluoromethyl group. The "(S)" designation refers to the specific spatial

arrangement of these groups according to the Cahn-Ingold-Prelog priority rules.

The trifluoromethyl (-CF₃) group is a key structural motif that profoundly influences the

molecule's properties. As a strong electron-withdrawing group, it impacts the reactivity of the

neighboring amine.[6] Furthermore, the incorporation of a -CF₃ group often leads to:

Increased Lipophilicity: This can enhance the ability of a drug candidate to cross biological

membranes.[2]

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making the -CF₃

group resistant to metabolic degradation by enzymes such as cytochrome P450s.[2]

Improved Binding Affinity: The -CF₃ group can participate in favorable interactions with

biological targets, potentially increasing the potency of a drug.[2]

Physicochemical Properties
A summary of the key physicochemical properties of (S)-2,2,2-Trifluoro-1-phenylethanamine
is provided below.
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Property Value

Appearance Solid

Storage Keep in dark place, inert atmosphere, 2-8°C[4]

SMILES C1=CC=C(C=C1)C@@H(C(F)(F)F)N[3]

InChI Key DZCAUMADOBDJJH-ZETCQYMHSA-N[3]

Synthesis and Chiral Resolution
The preparation of enantiomerically pure α-trifluoromethyl amines like (S)-2,2,2-Trifluoro-1-
phenylethanamine is a significant area of research.[7][8][9] Strategies generally fall into two

categories: direct enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis Strategies
The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a prevalent

method for synthesizing chiral α-trifluoromethyl amines.[10] This approach often involves the

use of a chiral catalyst to control the stereochemical outcome of the reduction.

Another innovative and sustainable approach is the use of biocatalysis. Engineered enzymes

can catalyze the asymmetric synthesis of chiral α-trifluoromethyl amino esters with high yield

and enantioselectivity.[7][11]
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Enantioselective Synthesis Workflow

Trifluoromethyl Ketone Precursor

Trifluoromethyl Imin

Condensation with Amine

Asymmetric Reduction
(Chiral Catalyst or Biocatalyst)

(S)-2,2,2-Trifluoro-1-phenylethanamine

Click to download full resolution via product page

A generalized workflow for the enantioselective synthesis of (S)-2,2,2-Trifluoro-1-
phenylethanamine.

Chiral Resolution of Racemic 2,2,2-Trifluoro-1-
phenylethylamine
A common and scalable method to obtain the (S)-enantiomer is through the resolution of a

racemic mixture.[12] This technique involves reacting the racemic amine with a chiral resolving

agent, typically a chiral acid, to form a pair of diastereomeric salts.[12][13] These

diastereomers have different physical properties, such as solubility, which allows for their

separation by fractional crystallization.[12]

Protocol: Chiral Resolution via Diastereomeric Salt Formation

Salt Formation: Dissolve racemic 2,2,2-Trifluoro-1-phenylethylamine in a suitable solvent

(e.g., methanol or ethanol). Add an equimolar amount of a chiral resolving agent, such as
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(R)-(-)-mandelic acid or (+)-tartaric acid.

Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will

preferentially crystallize out of the solution. The choice of solvent is crucial for efficient

separation.

Isolation: Isolate the crystallized diastereomeric salt by filtration. The enantiomeric purity of

the salt can be checked at this stage.

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., sodium

hydroxide solution) to neutralize the chiral acid and liberate the free (S)-amine.

Extraction and Purification: Extract the enantiomerically enriched amine with an organic

solvent, dry the organic layer, and remove the solvent under reduced pressure to yield the

purified (S)-2,2,2-Trifluoro-1-phenylethanamine.

Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of (S)-2,2,2-
Trifluoro-1-phenylethanamine.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic

protons of the phenyl group, a quartet for the methine proton (CH) due to coupling with the

three fluorine atoms, and a broad singlet for the amine (NH₂) protons.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the

phenyl ring, the chiral methine carbon, and the trifluoromethyl carbon, which will appear as a

quartet due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for analyzing fluorinated compounds.

It would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Chiral derivatizing agents can be used to form diastereomers, which can then be

distinguished by ¹⁹F NMR to determine enantiomeric purity.[14]

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands

for N-H stretching of the primary amine, C-F stretching of the trifluoromethyl group, and C-H

stretching of the aromatic ring.
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Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak

corresponding to the molecular weight of the compound. The fragmentation pattern would

likely involve the loss of the trifluoromethyl group or cleavage of the C-C bond adjacent to

the phenyl ring.

Applications in Drug Development and Research
The unique properties of (S)-2,2,2-Trifluoro-1-phenylethanamine make it a highly valuable

tool for chemists in various fields.

Chiral Building Block
Its primary application is as a chiral building block in asymmetric synthesis.[1] It allows for the

introduction of a trifluoromethyl-substituted stereocenter into a target molecule, which is a

common strategy in the design of new pharmaceuticals and agrochemicals.

Chiral Resolving Agent and Derivatizing Agent
(S)-2,2,2-Trifluoro-1-phenylethanamine can be used as a chiral resolving agent for the

separation of racemic acids.[12] Additionally, it can serve as a chiral derivatizing agent.[14] By

reacting it with a racemic compound (e.g., a carboxylic acid or alcohol), a mixture of

diastereomers is formed. These diastereomers can often be separated and/or distinguished by

chromatographic or spectroscopic techniques (e.g., GC, HPLC, or NMR), allowing for the

determination of the enantiomeric excess of the original racemic mixture.[15][16]

Application as a Chiral Derivatizing Agent

Racemic Acid
(R/S mixture)

Diastereomeric Amides
(R,S and S,S)

(S)-2,2,2-Trifluoro-1-phenylethanamine
Coupling Reaction

Analysis
(HPLC, GC, NMR)

Separation &
Quantification

Click to download full resolution via product page

Workflow illustrating the use of (S)-2,2,2-Trifluoro-1-phenylethanamine for chiral analysis.
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Medicinal Chemistry
The incorporation of the α-trifluoromethyl benzylamine moiety into larger molecules is a

strategy employed in medicinal chemistry to enhance the pharmacological profile of drug

candidates. The trifluoromethyl group can improve metabolic stability, increase lipophilicity, and

modulate the binding affinity to biological targets.[2]

Conclusion
(S)-2,2,2-Trifluoro-1-phenylethanamine is a fundamentally important chiral building block in

modern organic chemistry. Its well-defined stereochemistry, combined with the influential

trifluoromethyl group, provides a powerful tool for the synthesis of enantiomerically pure

compounds with enhanced properties. For researchers and professionals in drug development,

a thorough understanding of its structure, synthesis, and reactivity is crucial for leveraging its

full potential in the creation of novel and effective therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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